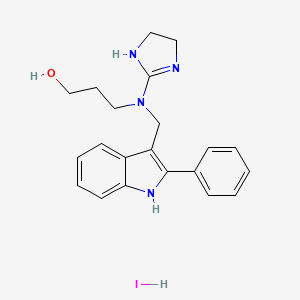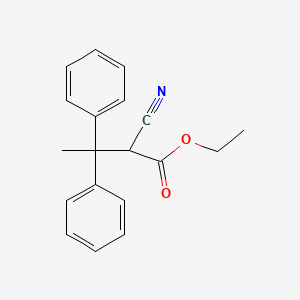
2-Cyano-3,3-diphenylbutyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3,3-diphenylbutyric acid ethyl ester, also known as ethyl 2-cyano-3,3-diphenylacrylate, is an organic compound with the molecular formula C18H15NO2. It is a derivative of butyric acid and is characterized by the presence of a cyano group and two phenyl groups attached to the butyric acid backbone. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-diphenylbutyric acid ethyl ester typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium bicarbonate. The reaction is carried out under reflux conditions for 16 to 18 hours, during which the water generated is separated to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3,3-diphenylbutyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters, amides, and thioesters.
Applications De Recherche Scientifique
2-Cyano-3,3-diphenylbutyric acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of UV absorbers and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyano-3,3-diphenylbutyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: A closely related compound with similar chemical properties.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate: Used as a UV absorber in sunscreens.
2-Cyano-3,3-diphenylacrylic acid ethyl ester: Another derivative with comparable reactivity.
Uniqueness
2-Cyano-3,3-diphenylbutyric acid ethyl ester is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both cyano and ester groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
73758-55-1 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-3,3-diphenylbutanoate |
InChI |
InChI=1S/C19H19NO2/c1-3-22-18(21)17(14-20)19(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3 |
Clé InChI |
JTIFIPAJMMMUCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


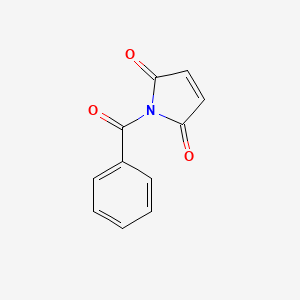
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

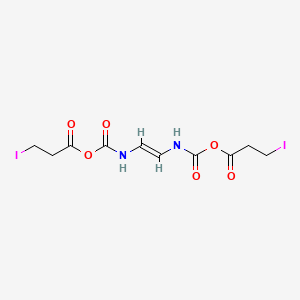


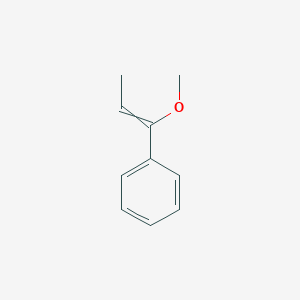



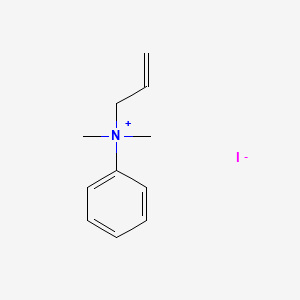
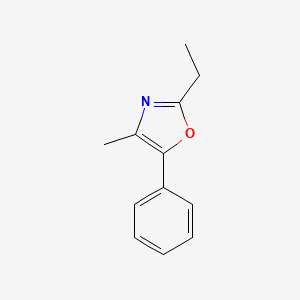
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
